REACTION_CXSMILES
|
[OH-:1].[Na+].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[Sn:3]([Cl:7])([Cl:6])([Cl:5])[Cl:4] |f:0.1,4.5.6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
alumina silica
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tin chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
polytetrafluoroethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)[*:1])(F)[*:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with rapid stirring (exothermic)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
to distilled water
|
Type
|
CUSTOM
|
Details
|
A second solution was produced
|
Type
|
ADDITION
|
Details
|
a source of alumina was next added to the second solution
|
Type
|
TEMPERATURE
|
Details
|
sometimes heated
|
Type
|
DISSOLUTION
|
Details
|
to aid in dissolution
|
Type
|
CUSTOM
|
Details
|
producing a thick white gel
|
Type
|
CUSTOM
|
Details
|
at 200° C.
|
Type
|
CUSTOM
|
Details
|
to produce a white solid after the reactor
|
Type
|
WASH
|
Details
|
This solid was washed repeatedly with distilled water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield a fine white powder
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |